Methyl 1,4-diazepane-6-carboxylate
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Overview
Description
Methyl 1,4-diazepane-6-carboxylate is a chemical compound belonging to the diazepane family, which consists of seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,4-diazepane-6-carboxylate can be synthesized through several methods. One common approach involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the construction of the chiral 1,4-diazepane ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cation-exchange resins and other purification techniques is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-diazepane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazepane derivatives .
Scientific Research Applications
Methyl 1,4-diazepane-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 1,4-diazepane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinities and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A parent compound with similar structural features.
Methyl 2-(1,4-diazepan-1-yl)acetate: A related compound with a different functional group.
tert-Butyl 1,4-diazepane-1-carboxylate: Another derivative with a tert-butyl group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl 1,4-diazepane-6-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-4-8-2-3-9-5-6/h6,8-9H,2-5H2,1H3 |
InChI Key |
AXQBZPJKMSIENR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCNC1 |
Origin of Product |
United States |
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